molecular formula C11H12O3 B1625824 2-Benzyl-3-oxobutanoic acid CAS No. 2382-58-3

2-Benzyl-3-oxobutanoic acid

Cat. No. B1625824
Key on ui cas rn: 2382-58-3
M. Wt: 192.21 g/mol
InChI Key: WXRKHHZAGZHEHZ-UHFFFAOYSA-N
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Patent
US04568782

Procedure details

Similarly, 5-amino-2-methylindene was prepared from the reductive cyclization of 3-(m-nitrophenyl)-2-methylpropionaldehyde with zinc and hydrochloric acid at elevated temperatures. Miller W. v. and Kinkelin G. Ber. 1886, 19, 1249 and 1520; Miller, W. v. and Rohde, G. ibid 1889, 22, 1830-1843. The difunctional 3-carboxy-4-phenyl-2-butanone reacted with excess sulfuric acid to give an unspecified yield of 1-methyl-2-carboxyindene. Roser, W. Ber. 1887, 20, 1574-1576.
Name
3-(m-nitrophenyl)-2-methylpropionaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][CH:11]([CH3:14])[CH:12]=O)[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl.[C:16]([CH:19]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:20](=O)[CH3:21])([OH:18])=[O:17].S(=O)(=O)(O)O>[Zn]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[CH2:12][C:11]([CH3:14])=[CH:10]2.[CH3:21][CH:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[C:19]1[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
3-(m-nitrophenyl)-2-methylpropionaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(C(C)=O)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=C(CC2=CC1)C
Name
Type
product
Smiles
CC1C(=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04568782

Procedure details

Similarly, 5-amino-2-methylindene was prepared from the reductive cyclization of 3-(m-nitrophenyl)-2-methylpropionaldehyde with zinc and hydrochloric acid at elevated temperatures. Miller W. v. and Kinkelin G. Ber. 1886, 19, 1249 and 1520; Miller, W. v. and Rohde, G. ibid 1889, 22, 1830-1843. The difunctional 3-carboxy-4-phenyl-2-butanone reacted with excess sulfuric acid to give an unspecified yield of 1-methyl-2-carboxyindene. Roser, W. Ber. 1887, 20, 1574-1576.
Name
3-(m-nitrophenyl)-2-methylpropionaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][CH:11]([CH3:14])[CH:12]=O)[CH:7]=[CH:8][CH:9]=1)([O-])=O.Cl.[C:16]([CH:19]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:20](=O)[CH3:21])([OH:18])=[O:17].S(=O)(=O)(O)O>[Zn]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[CH2:12][C:11]([CH3:14])=[CH:10]2.[CH3:21][CH:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[C:19]1[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
3-(m-nitrophenyl)-2-methylpropionaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(C(C)=O)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=C(CC2=CC1)C
Name
Type
product
Smiles
CC1C(=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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